
2-Chloro-4,5-dimethylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4,5-dimethylbenzonitrile is an organic compound with the molecular formula C9H8ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-4,5-dimethylbenzonitrile can be synthesized through several methods. One common approach involves the chlorination of 4,5-dimethylbenzonitrile using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.
Another method involves the ammoxidation of 2-chloro-4,5-dimethyltoluene. This process uses a catalyst, such as vanadium pentoxide supported on alumina, and involves the reaction of the toluene derivative with ammonia and oxygen at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced catalytic systems and precise control of reaction parameters. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficient production.
化学反应分析
Types of Reactions
2-Chloro-4,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom or the nitrile group can be replaced by other electrophiles under suitable conditions.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like the nitrile group makes it susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include bromine, nitric acid, and sulfuric acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used, often under reflux conditions to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield 2-bromo-4,5-dimethylbenzonitrile, while nitration can produce 2-nitro-4,5-dimethylbenzonitrile.
科学研究应用
2-Chloro-4,5-dimethylbenzonitrile has several applications in scientific research:
Medicine: Its derivatives are being studied for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-4,5-dimethylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chlorine atom can also affect the compound’s reactivity and binding properties. These interactions can modulate various biochemical pathways, leading to the observed effects .
相似化合物的比较
Similar Compounds
4-Chloro-2,5-dimethylbenzonitrile: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Chlorobenzonitrile: Lacks the methyl groups, resulting in different chemical properties and uses.
Uniqueness
2-Chloro-4,5-dimethylbenzonitrile is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
属性
分子式 |
C9H8ClN |
|---|---|
分子量 |
165.62 g/mol |
IUPAC 名称 |
2-chloro-4,5-dimethylbenzonitrile |
InChI |
InChI=1S/C9H8ClN/c1-6-3-8(5-11)9(10)4-7(6)2/h3-4H,1-2H3 |
InChI 键 |
FUDLGFCTKXPGPK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2',3,3',4',5',6'-Hexafluoro[1,1'-biphenyl]-4-amine](/img/structure/B13906312.png)
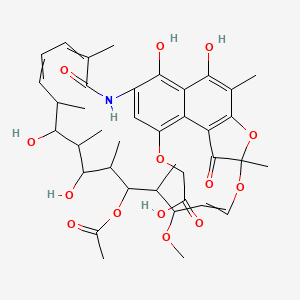
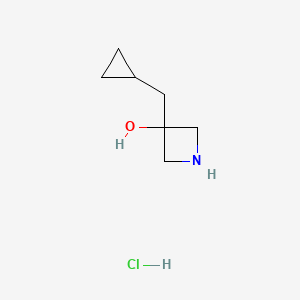
![Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13906323.png)


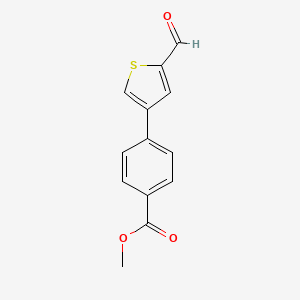
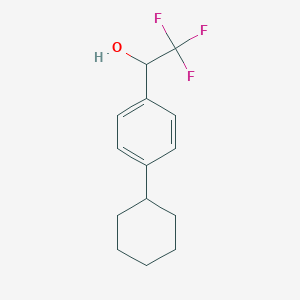
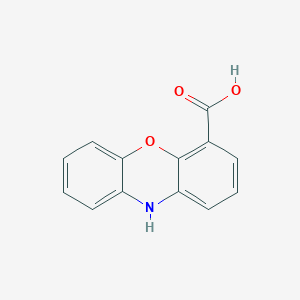
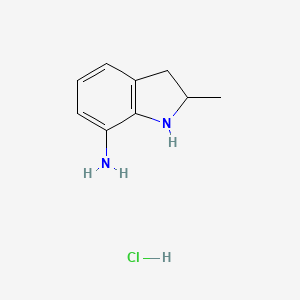
![5-Oxaspiro[2.5]oct-6-en-8-one](/img/structure/B13906367.png)
![2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone](/img/structure/B13906373.png)


